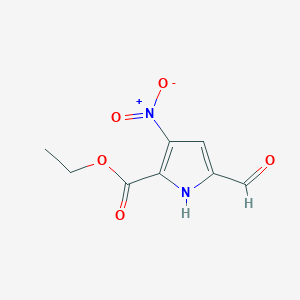

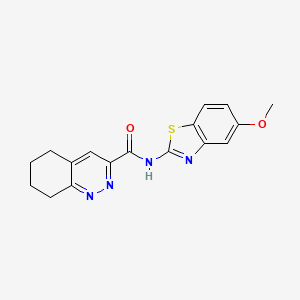

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular weight of 167.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 5-formyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The InChI code for ethyl 5-formyl-1H-pyrrole-2-carboxylate is1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Pyrrole derivatives, including ethyl 5-formyl-1H-pyrrole-2-carboxylate, are known to exhibit a wide range of biological activities . They can undergo various chemical reactions, including condensation with carboxylic acids, intramolecular annulation, and cycloaddition .Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a solid substance at room temperature . It has a molecular weight of 167.16 . The compound should be stored in a refrigerator .科学的研究の応用

Role in Physiological Activities

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .

Diabetes Molecular Marker

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate could potentially be used in the study or detection of diabetes.

Role in Lifestyle Diseases

Lifestyle diseases such as diabetes, heart disease, and cancer are sometimes strongly connected with a person’s diet. Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are produced by the reaction of glucose and amino acids via the well-known Amadori and Maillard reactions . This suggests a potential role for ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate in the study of these diseases.

Role in Medicinal Hetero-aromatics

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, with its pyrrole ring, could potentially be used in the development of new medicinal compounds.

Role in Anticancer Research

Some pyrrole derivatives have shown good cytotoxic activity against some cancer cell lines . This suggests that ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate could potentially be used in anticancer research.

Role in Synthesis of Indole Derivatives

Pyrrole derivatives play a crucial role in the synthesis of indole derivatives, which are prevalent moieties present in many natural products . Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate, as a pyrrole derivative, could potentially be used in the synthesis of indole derivatives.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

将来の方向性

Given the diverse biological activities of pyrrole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

特性

IUPAC Name |

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXCDACRPXMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)

![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)